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Compound of Interest

Compound Name:
5-Azaspiro[2.5]octan-8-one

hydrochloride

CAS No.: 1780166-60-0

Cat. No.: B3040243 Get Quote

Executive Summary: The Spirocyclic "Escape from
Flatland"
In modern drug discovery, azaspirooctanes serve as critical geometric surrogates for traditional

morpholine, piperidine, and piperazine rings. Their value lies in increasing the fraction of

saturated carbon (

), which correlates with improved solubility and lower promiscuity. However, the position of the
nitrogen atom and the size of the constituent rings drastically alter the thermodynamic,
chemical, and metabolic stability of the scaffold.

This guide compares the three most relevant isomeric classes:

2-Azaspiro[3.4]octane (Azetidine-fused): The emerging standard for metabolic blocking.

6-Azaspiro[3.4]octane (Pyrrolidine-fused): The conservative, high-stability option.

1-Azaspiro[2.5]octane (Aziridine-fused): The reactive, high-strain outlier.
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Structural Landscape & Physicochemical Profile[1]
[2][3]
The stability of these isomers is governed by ring strain energy (RSE) and the basicity of the

nitrogen center, which dictates susceptibility to oxidative metabolism and hydrolysis.

Table 1: Comparative Physicochemical Properties[4]
Feature

2-

Azaspiro[3.4]octane

6-

Azaspiro[3.4]octane

1-

Azaspiro[2.5]octane

Core Structure
Azetidine spiro-fused

to Cyclopentane

Pyrrolidine spiro-fused

to Cyclobutane

Aziridine spiro-fused

to Cyclohexane

Ring Strain (kcal/mol) ~26 (Azetidine) ~26 (Cyclobutane)
~27 (Aziridine) +

Steric

Basicity (

)
~11.0 (Strong Base)

~10.5 - 11.2 (Strong

Base)
~7.9 (Weak Base)*

LogD

Trend

Lowers LogD vs.

Piperidine

Neutral/Slight

Increase
Variable

Primary Liability
Ring opening (low pH

only)
Metabolic N-oxidation

Nucleophilic attack

(High)

Drug Discovery Role
Bioisostere (Metabolic

Blocker)

Scaffold (Geometric

spacer)

Reactive Intermediate

(or Alkylator)

*Note: The lower

of aziridines is due to the increased s-character of the nitrogen lone pair caused by extreme
ring strain.

Stability Analysis
A. Metabolic Stability (Microsomal Stability)
The primary driver for adopting spirocycles is the blockade of metabolic "soft spots."
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2-Azaspiro[3.4]octane:

Mechanism: The spiro-quaternary carbon adjacent to the nitrogen prevents

-carbon oxidation (a common clearance route for piperidines). The rigid azetidine ring also
sterically hinders N-oxidation.

Data: Studies indicate a 2- to 5-fold reduction in Intrinsic Clearance (

) compared to piperidine analogs in Human Liver Microsomes (HLM).

6-Azaspiro[3.4]octane:

Mechanism: While stable, the pyrrolidine ring is susceptible to

-hydroxylation if not substituted. However, the spiro-fusion protects one side of the ring.

Data: Comparable stability to pyrrolidine; superior to flexible alkyl chains.

B. Chemical & Hydrolytic Stability
The [3.4] Systems (2-aza and 6-aza): Both are chemically robust under physiological

conditions (pH 7.4, 37°C). They resist hydrolysis and are stable in solid form.

The [2.5] System (1-aza):Unstable. The aziridine ring is highly susceptible to nucleophilic

ring opening (by water, thiols, or DNA).

Risk: In acidic media (pH < 4), protonation activates the ring for rapid hydrolysis (

min).

Application: Restricted to covalent drugs (alkylating agents like Mitomycin C) rather than

general scaffolding.

Mechanistic Visualization
The following diagrams illustrate the metabolic advantage of the 2-azaspiro scaffold and the

decision logic for selecting an isomer.
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DOT Diagram 1: Metabolic Blockade Mechanism

Traditional Scaffold (Piperidine)

Spirocyclic Scaffold (2-Azaspiro[3.4]octane)

Piperidine Ring CYP450 EnzymeExposed alpha-H Alpha-Carbon
Oxidation

Ring Opening
(High Clearance)

2-Azaspiro[3.4]octane Spiro Quaternary
Carbon

Structural Feature Metabolic Blockade
(No alpha-H)

Steric/Electronic
Shielding Intact Scaffold

(Low Clearance)

Click to download full resolution via product page

Caption: Comparison of metabolic vulnerability between traditional piperidine and the

metabolically robust 2-azaspiro[3.4]octane scaffold.

DOT Diagram 2: Scaffold Selection Decision Tree
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Select Azaspirooctane Isomer

Requirement: Covalent Binding?

Select 1-Azaspiro[2.5]octane
(Aziridine functionality)

Yes (High Reactivity)

Requirement: Maximize Metabolic Stability?

No (General Scaffold)

Select 2-Azaspiro[3.4]octane
(Blocks alpha-oxidation)

Yes (High Stability)

Requirement: Mimic Proline/Pyrrolidine?

Neutral

Select 6-Azaspiro[3.4]octane
(Conservative geometry)

Yes

Click to download full resolution via product page

Caption: Decision logic for selecting the appropriate azaspirooctane isomer based on stability

and functional requirements.

Experimental Protocols
To validate the stability claims in your specific series, use the following self-validating protocols.

Protocol A: Microsomal Intrinsic Clearance ( ) Assay
Objective: Quantify metabolic stability of the spirocycle vs. a piperidine control.

Preparation:

Test Compound: 1 µM in phosphate buffer (pH 7.4).
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System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

Co-factor: NADPH (1 mM).

Incubation:

Incubate at 37°C.

Time points: 0, 5, 15, 30, 45, 60 min.

Quenching:

Add ice-cold Acetonitrile (containing internal standard) at a 1:3 ratio.

Centrifuge at 4000 rpm for 20 min.

Analysis:

Analyze supernatant via LC-MS/MS.

Plot

vs. Time.[1]

Validation Criterion: The positive control (e.g., Verapamil) must show high clearance (

), and the negative control (e.g., Warfarin) must show stability.

Calculation:

Protocol B: pH-Dependent Chemical Stability
Objective: Assess ring-opening risk (critical for 1-aza and 2-aza variants).

Buffers: Prepare buffers at pH 1.2 (Simulated Gastric Fluid), pH 7.4 (PBS), and pH 9.0.

Workflow:

Dissolve compound to 10 µM.
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Incubate at 37°C for 24 hours.

Inject onto HPLC-UV/MS every 4 hours.

Readout:

Stable: >95% parent remaining at 24h.

Labile: Appearance of M+18 peak (hydrolysis product).

Expectation: 2-azaspiro[3.4]octane should be stable at all pHs. 1-azaspiro[2.5]octane will

degrade rapidly at pH 1.2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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